molecular formula C28H32N2O4 B4588807 hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate

hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate

Cat. No.: B4588807
M. Wt: 460.6 g/mol
InChI Key: JDXAPCRNQXVAPA-ISLYRVAYSA-N
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Description

Hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate is a useful research compound. Its molecular formula is C28H32N2O4 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
The exact mass of the compound hexyl 3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate is 460.23620751 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Stabilization

Acrylate derivatives, such as those similar to hexyl 3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate, have been studied for their potential as polymer stabilizers. For instance, compounds like 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate have shown effectiveness as stabilizers for thermal degradation of butadiene type polymers under an oxygen-free atmosphere through a unique bifunctional mechanism (Shin-ichi Yachigo et al., 1988). This research highlights the potential use of acrylate derivatives in enhancing the thermal stability and longevity of polymers, which is crucial for their application in various industries.

Atmospheric Degradation of Acrylates

The atmospheric degradation of acrylate esters, which are structurally related to hexyl 3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate, has been explored to understand their environmental impact. Studies have determined the kinetics of gas-phase reactions of acrylate esters with OH radicals and Cl atoms, revealing insights into their atmospheric lifetimes and degradation processes (Andrés Moreno et al., 2014). Such research is vital for assessing the environmental footprint of acrylate-based compounds and their derivatives.

Structural Studies and Applications

Research on the synthesis and crystal structure of compounds similar to hexyl 3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate provides fundamental insights into their structural properties and potential applications. For example, the study of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate offers valuable information on the crystal structure of related compounds, which can inform their use in material science and engineering (Dun-jia Wang et al., 2012).

Properties

IUPAC Name

hexyl (E)-3-(1,3-dibenzyl-4-methyl-2,6-dioxopyrimidin-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-3-4-5-12-19-34-26(31)18-17-25-22(2)29(20-23-13-8-6-9-14-23)28(33)30(27(25)32)21-24-15-10-7-11-16-24/h6-11,13-18H,3-5,12,19-21H2,1-2H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXAPCRNQXVAPA-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=CC1=C(N(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/C=C/C1=C(N(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
hexyl (2E)-3-(1,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.